molecular formula C7H9BrN2 B8005408 (3-Bromo-2-methylphenyl)hydrazine

(3-Bromo-2-methylphenyl)hydrazine

Cat. No.: B8005408
M. Wt: 201.06 g/mol
InChI Key: UGYOLUQSSXGFRU-UHFFFAOYSA-N
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Description

(3-Bromo-2-methylphenyl)hydrazine is a substituted phenylhydrazine derivative that serves as a versatile intermediate in organic synthesis and pharmaceutical research. This compound features both a hydrazine group and a bromine atom on the aromatic ring, which act as reactive handles for constructing complex molecules. The methyl group at the 2-position can influence the compound's steric and electronic properties, potentially fine-tuning its reactivity. Researchers utilize such aryl hydrazines as key precursors in the synthesis of heterocycles like indoles and pyrazoles, which are core structures in many active pharmaceutical ingredients (APIs) and agrochemicals . The bromine substituent makes it a suitable substrate for metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, enabling the formation of new carbon-carbon bonds to diversify molecular architecture . As a building block, it holds significant value in medicinal chemistry for developing novel therapeutic agents and in material science. This product is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(3-bromo-2-methylphenyl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-5-6(8)3-2-4-7(5)10-9/h2-4,10H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYOLUQSSXGFRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

  • Starting Material : 3-Bromo-2-methylaniline

  • Diazotization :

    • Add 3-bromo-2-methylaniline to 37% HCl at 0–5°C.

    • Introduce NaNO₂ (aq) to generate the diazonium chloride intermediate.

  • Reduction :

    • Treat the diazonium salt with zinc powder in HCl/water at 18°C.

    • Adjust pH to 10 with NaOH to precipitate the product.

Performance Metrics

ParameterValue
Yield54% (270 g from 500 g aniline)
Purity>95% (after recrystallization)
ScalabilitySuitable for multi-kilogram batches

Advantages : Cost-effective zinc reagent; minimal side products.
Limitations : Requires precise pH control to avoid over-reduction.

Stannous Chloride (SnCl₂)-Mediated Reduction

Reaction Protocol

  • Diazotization :

    • Dissolve 3-bromo-2-methylaniline in HCl at 0–5°C.

    • Add NaNO₂ to form the diazonium salt.

  • Reduction :

    • Introduce SnCl₂ in HCl to reduce the diazonium salt to hydrazine.

    • Isolate via filtration and neutralize with NaOH.

Performance Metrics

ParameterValue
Yield68–72%
Reaction Time12–14 hours
ByproductsTrace tin residues

Advantages : High selectivity; compatible with sensitive functional groups.
Limitations : SnCl₂ cost and environmental concerns.

Sodium Metabisulfite (Na₂S₂O₅) Reduction

Reaction Protocol

  • Diazotization : Conducted as above.

  • Reduction :

    • Add Na₂S₂O₅ to the diazonium solution at pH 7.

    • Stir at 25°C for 6 hours.

Performance Metrics

ParameterValue
Yield60–65%
Reaction Temperature25°C
ScalabilityLimited to lab-scale

Advantages : Mild conditions; avoids heavy metals.
Limitations : Lower yield compared to SnCl₂ or Zn methods.

Comparative Analysis of Methods

MethodYield (%)CostScalabilityEnvironmental Impact
Zinc Powder54LowHighModerate (acid waste)
SnCl₂ Reduction68–72HighModerateHigh (tin residues)
Na₂S₂O₅ Reduction60–65ModerateLowLow

Key Findings :

  • Industrial settings favor zinc powder for cost and scalability.

  • SnCl₂ offers higher yields but poses disposal challenges.

  • Na₂S₂O₅ is eco-friendly but less efficient.

Mechanistic Insights

Diazotization Step

  • Chemistry :

    • 3-Bromo-2-methylaniline reacts with HNO₂ (from NaNO₂/HCl) to form a diazonium ion.

    • Critical parameters: Temperature <5°C to prevent diazonium decomposition.

Reduction Pathways

  • Zinc/HCl :

    • Zn reduces the diazonium ion to a radical intermediate, which abstracts H⁺ to form hydrazine.

  • SnCl₂/HCl :

    • Sn²⁺ donates electrons, converting the diazonium group to –NH–NH₂.

Industrial Optimization Strategies

  • Recycling : Recovery of Zn or Sn from waste streams reduces costs.

  • Continuous Flow Systems : Enhance safety by minimizing exposure to unstable diazonium salts.

  • Green Chemistry : Substituting HCl with biodegradable acids (e.g., citric acid) is under investigation.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2-methylphenyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can convert the hydrazine group to an amine group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

    Oxidation: Azo compounds.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Key Intermediate in Drug Synthesis

  • (3-Bromo-2-methylphenyl)hydrazine is utilized as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting cancer and other serious diseases. Its derivatives have shown promising cytotoxic activities against cancer cell lines, such as MCF-7 (breast cancer) and others.

Case Study: Cytotoxic Activity

  • A study demonstrated that derivatives synthesized from this compound exhibited significant cytotoxic effects on MCF-7 cells. Compound 5, derived from this hydrazine, showed an IC50 value of 30.64 µg/mL against MCF-7 cells, indicating its potential as an anticancer agent .
CompoundIC50 (µg/mL)Cell Line
Compound 530.64MCF-7
DoxorubicinStandardMCF-7

Agrochemical Applications

Development of Pesticides and Herbicides

  • The compound is also employed in the formulation of agrochemicals. Its derivatives have been tested for effectiveness as pesticides and herbicides, contributing to improved crop protection and yield.

Research Insights

  • Research has indicated that certain derivatives of this compound enhance the efficacy of existing agrochemicals by increasing their stability and effectiveness against specific pests .

Material Science

Polymer Development

  • In material science, this compound is used in the synthesis of polymers and resins. These materials benefit from enhanced properties such as durability and resistance to environmental factors.

Application Example

  • Polymers developed using this compound have shown improved mechanical properties, making them suitable for applications in coatings and adhesives .

Analytical Chemistry

Detection and Quantification Methods

  • This compound plays a role in developing analytical methods for detecting and quantifying other compounds. It aids in quality control processes within pharmaceutical and chemical industries.

Method Development

  • Analytical techniques utilizing this compound have been optimized for better sensitivity and specificity in detecting trace amounts of active ingredients in formulations .

Organic Synthesis

Facilitating Complex Reactions

  • This compound is involved in various organic reactions, allowing for the efficient synthesis of complex molecules. Its ability to form C=N bonds without catalysts has been particularly noted.

Research Findings

  • A recent study highlighted a catalyst-free protocol utilizing this compound to form C=N double bonds efficiently, showcasing its utility in organic synthesis .
Reaction TypeConditionsYield (%)
C=N FormationCatalyst-freeUp to 90%

Mechanism of Action

The mechanism of action of (3-Bromo-2-methylphenyl)hydrazine depends on its specific application. In biological systems, it may interact with cellular components such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific context of its use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares (3-Bromo-2-methylphenyl)hydrazine with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications Reference
This compound C₇H₉BrN₂ 201.07 3-Br, 2-CH₃ Potential antimicrobial/anticancer agent -
(2-Bromo-6-methylphenyl)hydrazine C₇H₉BrN₂ 201.07 2-Br, 6-CH₃ Lab reagent; similar solubility profile
(4-Bromophenyl)hydrazine C₆H₆BrN₂ 187.03 4-Br Antifungal agent precursor
(2-Bromo-5-(trifluoromethyl)phenyl)hydrazine C₇H₆BrF₃N₂ 255.04 2-Br, 5-CF₃ High polarity; used in agrochemicals
(3-Bromo-4-fluorobenzyl)hydrazine C₇H₈BrFN₂ 219.05 3-Br, 4-F, benzyl group Lab-scale synthesis; fluorinated analog

Key Observations:

  • Substituent Position: The position of bromine (e.g., 3- vs. 4-) affects electronic properties.
  • Electron-Withdrawing Groups: Trifluoromethyl (–CF₃) groups () increase polarity and reduce solubility in non-polar solvents compared to methyl (–CH₃) groups.
  • Fluorinated Derivatives : Compounds like (3-Bromo-4-fluorobenzyl)hydrazine () show enhanced metabolic stability, making them candidates for pharmaceutical applications.

Physicochemical Properties

  • Solubility: Bromine’s electron-withdrawing nature reduces solubility in polar solvents (e.g., water) compared to methoxy-substituted analogs. For example, nitrobenzene/aniline mixtures () show temperature-dependent solubility trends, but bromo-hydrazines generally prefer organic solvents like ethanol or DMSO.
  • Thermal Stability : Hydrazines decompose at high temperatures (~250°C without catalysts). Bulky substituents like methyl groups may delay decomposition by steric hindrance.

Spectroscopic and Computational Data

  • Spectroscopy : UV-vis and NMR spectra of bromo-hydrazines () show distinct absorption bands and proton environments due to substituent effects. For instance, the methyl group in this compound causes upfield shifts in ¹H NMR.
  • DFT Studies: Frontier molecular orbital (HOMO-LUMO) analysis () reveals that bromine lowers the energy gap compared to non-halogenated analogs, enhancing reactivity.

Biological Activity

(3-Bromo-2-methylphenyl)hydrazine is a hydrazine derivative that has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to synthesize available research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H10BrN2\text{C}_8\text{H}_10\text{BrN}_2

This compound features a bromine atom and a methyl group attached to a phenyl ring, which is characteristic of many hydrazine derivatives known for their biological activities.

Synthesis

Several methods have been explored for synthesizing this compound. The most common approach involves the reaction of 3-bromo-2-methylphenyl with hydrazine hydrate under acidic conditions. This process typically yields high purity and good yields of the desired product.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values for this compound were determined through standard microbiological assays.

Bacterial Strain MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus ATCC 2592331.2562.5
Escherichia coli ATCC 2592262.5125
Bacillus subtilis ATCC 663315.6231.25

These results suggest that the compound is particularly effective against Gram-positive bacteria, displaying bactericidal activity as indicated by the MBC/MIC ratios ranging from 1 to 4 .

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro using various cancer cell lines. Notably, it has shown promising antiproliferative effects against breast cancer (MCF-7) and lung cancer (A549) cell lines.

Cell Line IC50 (µM) Selectivity Index
MCF-712.5>10
A5498.0>15

The selectivity index indicates that the compound preferentially inhibits cancer cell proliferation over normal cells, suggesting a favorable therapeutic profile .

The mechanism by which this compound exerts its biological effects appears to involve the induction of oxidative stress in microbial and cancer cells. Studies have shown that it increases reactive oxygen species (ROS) levels, leading to apoptosis in cancer cells and cell membrane disruption in bacteria .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that formulations containing this compound significantly reduced bacterial load in infected mice models when administered at doses of 10 mg/kg twice daily for seven days. This resulted in a marked decrease in lesion size and bacterial counts compared to control groups .
  • Cancer Cell Line Studies : In vitro experiments using MCF-7 cells revealed that treatment with this compound led to a dose-dependent increase in apoptosis markers, including cleaved PARP and caspase-3 activation, indicating its potential as an anticancer agent .

Q & A

What synthetic routes are commonly employed for the preparation of (3-Bromo-2-methylphenyl)hydrazine, and what critical reaction conditions must be optimized?

Methodological Answer:
The synthesis of arylhydrazines like this compound typically involves condensation reactions between substituted benzaldehydes and hydrazine hydrate. For example, in analogous compounds such as bis(3-bromobenzylidene)hydrazine, 3-bromobenzaldehyde reacts with hydrazine hydrate under reflux conditions . Key optimizations include:

  • Stoichiometric ratios : Excess hydrazine (≥2 equivalents) ensures complete condensation.
  • Solvent selection : Ethanol or methanol is preferred for solubility and reflux stability.
  • Temperature control : Reactions are conducted at 60–80°C to balance reaction rate and side-product formation.
    For brominated derivatives, regioselectivity during bromination (e.g., electrophilic substitution) must be validated via NMR or X-ray crystallography .

How can crystallographic data and software tools like SHELX enhance structural elucidation of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is pivotal for resolving bond lengths, angles, and packing motifs. For example, a related bromo-hydrazine derivative crystallized in the monoclinic space group P21/n , with intermolecular C–H···O/N/Br interactions stabilizing the lattice .

  • SHELX Suite : SHELXL refines small-molecule structures, while SHELXS/SHELXD solves phase problems. The software’s robustness in handling twinned or high-resolution data ensures precise anisotropic displacement parameters .
  • Validation : Hydrogen bonding networks and π-π interactions are visualized using Mercury or OLEX2, corroborated by Hirshfeld surface analysis .

What computational approaches are used to predict the electronic properties and reactivity of this compound?

Advanced Research Focus:
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates:

  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (e.g., ~4.2 eV in similar hydrazines) indicate charge-transfer potential .
  • Molecular Electrostatic Potential (MEP) : Reveals nucleophilic/electrophilic sites; bromine and hydrazine groups often dominate reactivity .
  • Natural Bond Orbital (NBO) Analysis : Quantifies hyperconjugative interactions (e.g., LP(N) → σ*(C–Br)) influencing stability .
    These models guide experimental design for catalysis or ligand synthesis.

How do intermolecular interactions in the crystal lattice affect the stability and physicochemical behavior of this compound?

Advanced Research Focus:
Hirshfeld surface analysis and 3D energy frameworks dissect contributions from:

  • C–H···O/N/Br interactions : Contribute ~30–40% to lattice energy in brominated hydrazines .
  • π-π stacking : Aromatic rings (e.g., bromophenyl groups) exhibit edge-to-face interactions with distances of 3.5–4.0 Å .
  • Dispersion forces : Dominant in nonpolar regions, quantified via CrystalExplorer’s energy frameworks .
    Such analyses rationalize solubility, melting points, and polymorphic transitions.

What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

Methodological Answer:

  • 1H/13C NMR : Protons on the hydrazine moiety resonate at δ 6.5–8.0 ppm (aromatic region), while NH peaks appear broad at δ 3.5–5.0 ppm. Coupling constants (J = 8–10 Hz) confirm substituent positions .
  • UV-Vis Spectroscopy : Absorption maxima near 280–320 nm (π→π* transitions) correlate with conjugation length .
  • IR Spectroscopy : N–H stretches (3200–3400 cm⁻¹) and C–Br vibrations (550–650 cm⁻¹) validate functional groups .

Can this compound serve as a ligand or catalyst in organometallic reactions?

Advanced Research Focus:
Hydrazine derivatives are explored in:

  • Catalytic ring-opening metathesis : Hydrazines lower activation barriers in carbonyl-olefin reactions via [2.2.2]-bicyclic transition states (ΔG‡ ~20 kcal/mol) .
  • Coordination chemistry : Hydrazine’s lone pairs bind to metals (e.g., Co(II), Ni(II)), forming complexes characterized by magnetic susceptibility and thermogravimetric analysis .
    Optimization requires tuning steric effects from bromine and methyl groups.

How are molecular docking studies applied to evaluate the bioactivity of this compound derivatives?

Advanced Research Focus:
Using software like ArgusLab , docking into active sites (e.g., S. aureus 4ALI, E. coli 1QG6) assesses:

  • Binding affinity : Hydrazine’s NH groups form hydrogen bonds with catalytic residues (e.g., Asp189 in thrombin) .
  • Lipophilicity (log P) : Values ~2.5–3.0 (calculated via ChemAxon) correlate with membrane permeability .
    Such studies prioritize derivatives for antimicrobial or anticancer screening.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.